molecular formula C10H9F3INO B12618085 2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine CAS No. 920334-61-8

2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B12618085
CAS No.: 920334-61-8
M. Wt: 343.08 g/mol
InChI Key: CVAPPCRKSSKCOA-UHFFFAOYSA-N
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Description

2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with iodine, trifluoromethyl, and butenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The butenyl group can be introduced via a nucleophilic substitution reaction using an appropriate butenyl halide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), butenyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyridine derivatives with different substituents .

Scientific Research Applications

2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Iodo-3-(trifluoromethyl)pyridine
  • 2-(But-3-en-1-yl)oxy-3-chloro-6-(trifluoromethyl)pyridine

Uniqueness

2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the iodine atom allows for specific interactions through halogen bonding. The butenyl group provides additional reactivity, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

920334-61-8

Molecular Formula

C10H9F3INO

Molecular Weight

343.08 g/mol

IUPAC Name

2-but-3-enoxy-3-iodo-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H9F3INO/c1-2-3-6-16-9-7(14)4-5-8(15-9)10(11,12)13/h2,4-5H,1,3,6H2

InChI Key

CVAPPCRKSSKCOA-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=C(C=CC(=N1)C(F)(F)F)I

Origin of Product

United States

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